1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol
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Overview
Description
1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol is a chemical compound with the molecular formula C14H30O3Sn It is a derivative of butanol, where the hydroxyl group is substituted with an acetyloxy group and a dibutylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol typically involves the reaction of butanol with acetic anhydride and dibutyltin oxide. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. The general reaction can be represented as follows:
Butanol+Acetic Anhydride+Dibutyltin Oxide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to achieve high-quality production.
Chemical Reactions Analysis
Types of Reactions
1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to butanol or other reduced forms.
Substitution: The acetyloxy and dibutylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, chromic acid, or nitric acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens or other nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanal or butanone, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy and dibutylstannyl groups play a crucial role in modulating its activity and binding affinity. The pathways involved may include nucleophilic substitution and coordination with metal ions, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Butanol: A primary alcohol with similar structural features but lacks the acetyloxy and dibutylstannyl groups.
Dibutyltin Oxide: A related organotin compound used in similar applications.
Acetic Anhydride: A reagent used in the synthesis of 1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol.
Uniqueness
This compound is unique due to the presence of both acetyloxy and dibutylstannyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these functional groups are advantageous.
Properties
CAS No. |
56613-59-3 |
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Molecular Formula |
C14H30O3Sn |
Molecular Weight |
365.10 g/mol |
IUPAC Name |
[dibutyl(1-hydroxybutyl)stannyl] acetate |
InChI |
InChI=1S/C4H9O.2C4H9.C2H4O2.Sn/c1-2-3-4-5;2*1-3-4-2;1-2(3)4;/h4-5H,2-3H2,1H3;2*1,3-4H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI Key |
AZTFXOIEKAOCGZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(C(CCC)O)OC(=O)C |
Origin of Product |
United States |
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